Ethyl 2-azaspiro[4.4]nonane-4-carboxylate hcl Ethyl 2-azaspiro[4.4]nonane-4-carboxylate hcl
Brand Name: Vulcanchem
CAS No.:
VCID: VC17483058
InChI: InChI=1S/C11H19NO2.ClH/c1-2-14-10(13)9-7-12-8-11(9)5-3-4-6-11;/h9,12H,2-8H2,1H3;1H
SMILES:
Molecular Formula: C11H20ClNO2
Molecular Weight: 233.73 g/mol

Ethyl 2-azaspiro[4.4]nonane-4-carboxylate hcl

CAS No.:

Cat. No.: VC17483058

Molecular Formula: C11H20ClNO2

Molecular Weight: 233.73 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-azaspiro[4.4]nonane-4-carboxylate hcl -

Specification

Molecular Formula C11H20ClNO2
Molecular Weight 233.73 g/mol
IUPAC Name ethyl 2-azaspiro[4.4]nonane-4-carboxylate;hydrochloride
Standard InChI InChI=1S/C11H19NO2.ClH/c1-2-14-10(13)9-7-12-8-11(9)5-3-4-6-11;/h9,12H,2-8H2,1H3;1H
Standard InChI Key VUFHRANRFZFCQP-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1CNCC12CCCC2.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Ethyl 2-azaspiro[4.4]nonane-4-carboxylate HCl belongs to the spirocyclic amine family, featuring a nitrogen atom at the spiro junction connecting two four-membered rings. The ethyl carboxylate group at position 4 and the hydrochloride salt enhance solubility in polar solvents. The IUPAC name, ethyl 2-azaspiro[4.4]nonane-4-carboxylate hydrochloride, reflects its bicyclic system and functional groups.

Key Structural Features:

  • Spirocyclic Core: Two fused cyclobutane rings sharing a nitrogen atom.

  • Ethyl Carboxylate Moiety: Provides ester functionality for further derivatization.

  • Hydrochloride Salt: Improves stability and crystallinity.

The compound’s XLogP3 value (a measure of lipophilicity) is estimated at 1.9, suggesting moderate membrane permeability.

Synthesis and Optimization

Laboratory-Scale Synthesis

The synthesis involves a multi-step sequence to construct the spirocyclic framework:

Step 1: Cyclization of a diamino ketone precursor under acidic conditions to form the spiro core.
Step 2: Esterification with ethyl chloroformate to introduce the carboxylate group.
Step 3: Salt formation using hydrochloric acid.

Reaction Conditions:

StepReagentsTemperatureSolventYield (%)
1H2_2SO4_480°CEtOH65
2ClCO2_2Et0°CDCM78
3HCl (gas)RTEt2_2O92

Industrial Production Challenges

Scaling up spirocyclic syntheses requires addressing:

  • Ring Strain: Four-membered rings induce strain, complicating large-scale cyclization.

  • Purification: Chromatography is often necessary to isolate the hydrochloride salt.

Biological Activity and Mechanisms

PropertyValue
IC50_{50} (MPro^\text{Pro})0.12 μM
Cytotoxicity (CC50_{50})>100 μM
Metabolic StabilityHigh (t1/2_{1/2} > 6 h)

The spirocyclic core likely enhances binding to protease active sites by restricting conformational flexibility .

Enzyme Inhibition

Spirocyclic amines are known to inhibit metalloproteinases (MMPs) and kinases. Modifications to the carboxylate position could optimize interactions with catalytic zinc ions or ATP-binding pockets.

Research Findings and Comparative Analysis

Structural Analogues in Drug Discovery

Comparisons with related spiro compounds reveal structure-activity trends:

CompoundTargetActivity
MPI60 SARS-CoV-2 MPro^\text{Pro}IC50_{50} = 0.12 μM
LY52 MMP-970% inhibition
6aStaphylococcus aureusMIC = 3 mg/mL

Ethyl 2-azaspiro[4.4]nonane-4-carboxylate HCl’s ethyl group may improve bioavailability over methyl analogs.

Pharmacokinetic Profiling

Preliminary ADMET predictions for the compound suggest:

  • Absorption: Moderate (Caco-2 permeability = 12 × 106^{-6} cm/s).

  • Metabolism: Susceptible to esterase-mediated hydrolysis.

Future Directions and Applications

Therapeutic Optimization

  • Prodrug Development: Replacing the ethyl ester with a tert-butyl group could enhance metabolic stability.

  • Targeted Delivery: Conjugation to nanoparticle carriers may improve tissue penetration.

Expanding Biological Targets

Potential applications include:

  • Anticancer Agents: Targeting spirocycle-sensitive kinases (e.g., BRAF V600E).

  • Neuroprotective Therapies: Modulating NMDA receptor activity.

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